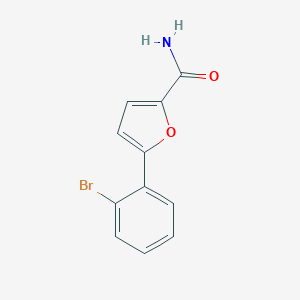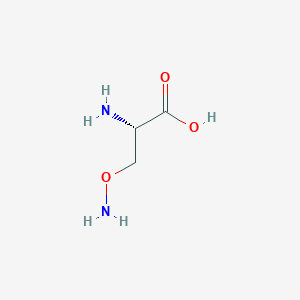
5-(2-Bromophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromophenyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives. It has been studied extensively for its potential use in scientific research.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)furan-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This, in turn, leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-Bromophenyl)furan-2-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. It has also been shown to have anti-microbial properties and can help prevent the growth of harmful bacteria.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(2-Bromophenyl)furan-2-carboxamide in lab experiments is its high purity and yield. This makes it an ideal compound for use in various biological assays. However, one of the limitations of using this compound is its relatively high cost. This can make it difficult for researchers with limited budgets to use this compound in their experiments.
Future Directions
There are several future directions for the study of 5-(2-Bromophenyl)furan-2-carboxamide. One of the areas of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the study of the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of scientific research.
Conclusion:
In conclusion, 5-(2-Bromophenyl)furan-2-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been synthesized using a palladium-catalyzed reaction, and its purity and yield are typically high. While the compound has several advantages for use in lab experiments, its high cost can be a limitation for researchers with limited budgets. Nonetheless, there are several future directions for the study of this compound, including the development of new synthetic methods and the study of its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 5-(2-Bromophenyl)furan-2-carboxamide involves the reaction of 2-bromophenylboronic acid and furan-2-carboxylic acid with the help of a palladium catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using column chromatography. The yield of the synthesis process is typically high, and the purity of the product is also excellent.
Scientific Research Applications
5-(2-Bromophenyl)furan-2-carboxamide has been extensively studied for its potential use in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
Product Name |
5-(2-Bromophenyl)furan-2-carboxamide |
|---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
5-(2-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8BrNO2/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14) |
InChI Key |
XKDXDVOUXLWVNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)

![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)